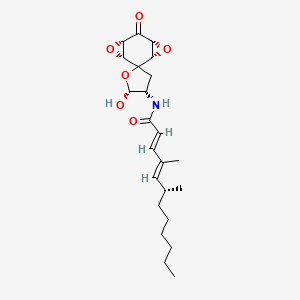
Aranorosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E,4E,6R)-N-[(1S,2’R,3R,3’S,5S,7R)-2’-hydroxy-6-oxospiro[4,8-dioxatricyclo[51003,5]octane-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide is a complex organic molecule with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the spirocyclic core. The key steps include:
Formation of the spirocyclic core: This can be achieved through a Diels-Alder reaction followed by a ring-closing metathesis.
Functional group modifications: Introduction of the hydroxy and oxo groups can be done through selective oxidation and reduction reactions.
Amide bond formation: The final step involves coupling the spirocyclic intermediate with the appropriate dodeca-2,4-dienamide using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or Dess-Martin periodinane.
Reduction: The oxo group can be reduced to a hydroxy group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, alcohols, and thiols
Major Products
Oxidation: Ketones
Reduction: Alcohols
Substitution: Various substituted amides
Aplicaciones Científicas De Investigación
Anticancer Activity
Aranorosin exhibits significant anticancer properties, particularly against various human cancer cell lines. Research indicates that this compound and its derivatives can inhibit the anti-apoptotic functions of proteins like Bcl-2, which are often overexpressed in malignancies. A derivative known as K050 has demonstrated potential as a therapeutic agent against Bcl-2-overexpressing cancers, suggesting a pathway for developing new cancer treatments .
Case Study: Inhibition of Cancer Cell Growth
- Study Reference : The study published in Clinical Cancer Research highlighted the mechanism through which this compound derivatives induce apoptosis in cancer cells, leading to growth inhibition .
- Findings : The exposure of multiple myeloma cells to this compound derivatives resulted in significant growth inhibition and apoptosis.
Antibacterial Properties
This compound has shown promise as an antibacterial agent, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). It acts by inhibiting the bifunctional enzyme AAC(6′)-Ie/APH(2″)-Ia, which is responsible for aminoglycoside resistance. This mechanism allows this compound to circumvent resistance mechanisms that limit the efficacy of traditional antibiotics .
Data Table: Antibacterial Activity Against MRSA
| Compound | Activity Against MRSA | Mechanism of Action |
|---|---|---|
| This compound | Effective | Inhibits AAC(6′)-Ie/APH(2″)-Ia enzyme |
| Arbekacin | Limited | Resistance due to AAC(6′)-Ie/APH(2″)-Ia |
Biosynthesis and Chemical Investigations
Recent studies have explored the biosynthetic pathways of this compound and its derivatives, revealing insights into how these compounds are formed naturally. The chemical investigations suggest that this compound can serve as a precursor for synthesizing other bioactive compounds, including halogenated alkaloids with potential anticancer activity .
Case Study: Synthesis of Derivatives
- Study Reference : Research demonstrated that simple chloride salts could facilitate the transformation of this compound into more complex structures with enhanced biological activity .
- Findings : The synthesis yielded several derivatives with promising anticancer properties, including significant activity against triple-negative breast cancer cells.
Antifungal Applications
This compound's antifungal properties have also been investigated, particularly in the context of treating infections caused by dimorphic fungi such as Histoplasma capsulatum. Its efficacy in inhibiting fungal growth suggests potential applications in treating systemic fungal infections .
Data Table: Efficacy Against Fungal Strains
| Fungal Strain | Efficacy | Treatment Context |
|---|---|---|
| Histoplasma capsulatum | Moderate | Potential treatment for histoplasmosis |
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with proteins, while the spirocyclic core can provide a rigid scaffold for binding. This allows the compound to modulate the activity of enzymes and other proteins, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic compounds: These compounds share the spirocyclic core structure and have similar rigidity and stability.
Amides: Compounds with amide functional groups can undergo similar chemical reactions and have comparable biological activities.
Uniqueness
What sets this compound apart is its combination of a spirocyclic core with hydroxy, oxo, and amide functional groups
Propiedades
Fórmula molecular |
C23H33NO6 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1 |
Clave InChI |
JHTWWPWUODMKEO-BPILEAOSSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O |
SMILES canónico |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O |
Sinónimos |
aranorosin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















